4-((2-Chlorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Chlorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chlorobenzaldehyde with 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorobenzylidene)amino)phenyl sulfone
- N-(2,4-Dichlorobenzylidene)-4-fluoroaniline
- N-(2,4-Dichlorobenzylidene)-4-nitroaniline
Uniqueness
4-((2-Chlorobenzylidene)amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. Its triazole ring and chlorinated phenyl groups provide a versatile framework for various chemical modifications and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H9Cl3N4S |
---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-10-5-6-11(13(18)7-10)14-20-21-15(23)22(14)19-8-9-3-1-2-4-12(9)17/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
KRNKMNMHCNTKFH-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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